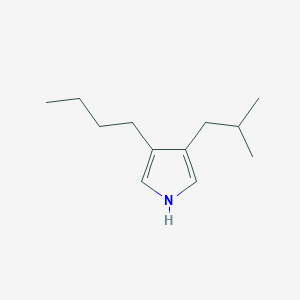

3-butyl-4-(2-methylpropyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

3-butyl-4-(2-methylpropyl)-1H-pyrrole |

InChI |

InChI=1S/C12H21N/c1-4-5-6-11-8-13-9-12(11)7-10(2)3/h8-10,13H,4-7H2,1-3H3 |

InChI Key |

PENWGVCGSFTQKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CNC=C1CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis of 3-Butyl-4-(2-methylpropyl)-1H-pyrrole

This guide provides an in-depth technical analysis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole , a specialized unsymmetrical 3,4-dialkylpyrrole. This molecule serves as a critical building block in the synthesis of "Type I" isomeric porphyrins, liquid porphyrins, and sterically tuned BODIPY dyes where symmetry breaking is required to modulate solubility and aggregation.

Executive Summary

3-Butyl-4-(2-methylpropyl)-1H-pyrrole (also referred to as 3-butyl-4-isobutylpyrrole) is an electron-rich, heteroaromatic scaffold. Unlike its symmetric counterparts (e.g., 3,4-diethylpyrrole or 3,4-dibutylpyrrole), this molecule introduces a steric gradient across the

This guide details the physicochemical profile, synthetic pathways, and reactivity of this compound, designed for researchers in medicinal chemistry and materials science.[1]

Physicochemical Profile & Structural Analysis

The asymmetry of the alkyl chains at the 3- and 4-positions significantly influences the physical state and solubility profile of the molecule compared to symmetric analogs.

1.1 Structural Parameters

-

IUPAC Name: 3-butyl-4-(2-methylpropyl)-1H-pyrrole

-

Molecular Formula:

-

Molecular Weight: 179.31 g/mol

-

Key Feature: The

-positions (2 and 5) are unsubstituted, making them highly reactive nucleophilic centers.

1.2 Predicted Physicochemical Properties

Data interpolated from homologous 3,4-dialkylpyrrole series.

| Property | Value / Description | Significance |

| Physical State | Colorless to pale yellow oil | Asymmetry lowers the melting point relative to symmetric analogs. |

| Boiling Point | ~115–120 °C (at 10 mmHg) | High boiling point due to molecular weight; requires vacuum distillation. |

| Lipophilicity (LogP) | ~4.2 (Predicted) | Highly lipophilic; excellent solubility in non-polar solvents (Hexane, DCM). |

| pKa (NH) | ~17.5 | Very weak acid; deprotonation requires strong bases (NaH, |

| pKa (Conjugate Acid) | ~ –3.8 | Protonation occurs at C2, destroying aromaticity. |

| Stability | Oxidation Sensitive | Rapidly darkens (polymerizes) upon exposure to air/light. |

Synthetic Pathways

Synthesizing unsymmetrical 3,4-dialkylpyrroles is chemically challenging due to the difficulty in controlling regioselectivity. Two primary strategies are recommended: the Classical Decarboxylation Route (for scale) and the Modern Cross-Coupling Route (for precision).

Method A: The Modified Barton-Zard / Decarboxylation Route

This method builds the pyrrole ring with the alkyl groups already in place, followed by removal of the ester directing groups.

-

Condensation: Reaction of a nitroalkene (bearing the isobutyl group) with an isocyanoacetate (bearing the butyl group precursor) is often non-trivial for this specific substitution.

-

Preferred Alternative (Knorr-Type):

-

Synthesize ethyl 4-butyl-3-isobutyl-5-methyl-1H-pyrrole-2-carboxylate .

-

Saponification: Hydrolysis of the ester to the carboxylic acid.

-

Decarboxylation: Thermal decarboxylation (using ethanolamine or ethylene glycol at 180°C).

-

Removal of

-Methyl: If a Knorr synthesis is used, an

-

Method B: Regioselective Cross-Coupling (Recommended for R&D)

For high-purity applications (e.g., drug development), a transition-metal catalyzed approach starting from 3,4-dibromopyrrole is preferred. This allows sequential installation of the butyl and isobutyl groups.

Protocol Logic:

-

Protection: TIPS (Triisopropylsilyl) protection of the nitrogen prevents catalyst poisoning and N-arylation.

-

Stepwise Coupling: Use Suzuki-Miyaura or Negishi coupling. The first coupling is statistical, but the second is directed.

Figure 1: Regioselective synthesis via Negishi cross-coupling. This pathway avoids the harsh thermal conditions of decarboxylation.

Reactivity Profile & Handling

3.1 Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the pyrrole ring, combined with the electron-donating alkyl groups at positions 3 and 4, makes the

-

Vilsmeier-Haack Formylation: Reaction with

/ DMF yields the 2-formyl derivative (essential for BODIPY synthesis). -

Ehrlich’s Reaction: Reacts instantly with

-dimethylaminobenzaldehyde in acidic media to form a pink/purple azafulvenium salt (qualitative test).

3.2 Oxidation & Polymerization (The "Browning" Effect)

Unlike electron-deficient pyrroles (e.g., esters), 3,4-dialkylpyrroles are unstable in air.

-

Mechanism: Auto-oxidation leads to the formation of radical cations, which couple to form polypyrrole chains (tars).

-

Prevention: Must be stored under Argon/Nitrogen at -20°C.

-

Purification: Pass through a short plug of basic alumina immediately before use. Do not use silica gel for long-term exposure, as its acidity can catalyze polymerization.

3.3 Porphyrinogen Formation

Reaction with aldehydes (e.g., benzaldehyde) and an acid catalyst (TFA or

-

Significance: The isobutyl group's steric bulk hinders rotation in the transition state, potentially improving the yield of specific atropisomers in meso-substituted porphyrins.

Experimental Protocols

Protocol 1: Handling and Storage

-

Solvent: Dissolve in degassed Hexane or DCM.

-

Stabilizer: Add 0.1% triethylamine to neutralize trace acids if storing in solution.

-

Storage: Amber glass vial, headspace purged with Argon, sealed with Parafilm, stored at -20°C.

Protocol 2: Synthesis of 3-Butyl-4-isobutyl-1H-pyrrole (via Modified Paal-Knorr)

Note: This is a representative protocol for the condensation route.

-

Reagents: 3-butyl-4-isobutyl-2,5-dimethoxytetrahydrofuran (precursor), Ammonium Acetate, Acetic Acid.

-

Procedure:

-

Dissolve the 2,5-dimethoxytetrahydrofuran derivative in glacial acetic acid.

-

Add 5 equivalents of Ammonium Acetate.

-

Reflux for 2 hours under Nitrogen.

-

Monitor by TLC (Hexane/EtOAc 9:1). Product will be a high-running spot that turns pink with Ehrlich's stain.

-

-

Workup:

-

Cool to room temperature.[3] Pour into ice water.

-

Extract with Diethyl Ether (

). -

Wash organic layer with Sat.

(carefully!) until neutral. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Kugelrohr distillation (high vacuum) is preferred over column chromatography to minimize decomposition.

References

-

Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.[4] Journal of the Chemical Society, Chemical Communications. Link

-

Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins.[5] In The Porphyrin Handbook, Academic Press. (Foundational text on pyrrole reactivity in porphyrin synthesis).

-

Trofimov, B. A., et al. (2015). Pyrrole synthesis: from simple rings to complex functional arrays. Chemical Reviews. Link

- Smith, K. M. (1996). Pyrroles and Bile Pigments. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Reference for physicochemical properties of alkylpyrroles).

-

Laha, J. K., et al. (2020).[6] Mechanochemical Van Leusen Pyrrole Synthesis.[6] Organic Letters.[6] Link

Sources

- 1. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Pyrrole synthesis [organic-chemistry.org]

Technical Guide: Strategic Synthesis of 3-Butyl-4-(2-methylpropyl)-1H-pyrrole and Key Precursors

Executive Summary

Target Molecule: 3-butyl-4-(2-methylpropyl)-1H-pyrrole

Chemical Challenge: The primary synthetic challenge lies in the regioselective introduction of two distinct alkyl groups (n-butyl and isobutyl) at the 3- and 4-positions of the pyrrole ring. Electrophilic aromatic substitution on pyrrole naturally favors the electron-rich

Part 1: Strategic Analysis of Synthesis Pathways

The "Scaffold-Functionalization" Route (Recommended)

This pathway relies on constructing a halogenated core that forces chemistry to occur at the

-

Core Precursor: 1-(Triisopropylsilyl)-3,4-dibromopyrrole.

-

Key Mechanism: Lithium-Halogen Exchange and Negishi Cross-Coupling.

-

Rationale: The bulky Triisopropylsilyl (TIPS) group on the nitrogen serves two critical functions:

-

Steric Shielding: It blocks the 2 and 5 positions from deprotonation/attack during the precursor synthesis.

-

Electronic Stabilization: It stabilizes the lithiated intermediates required to synthesize the dibromo scaffold.

-

The "De Novo" Ring Construction Route (Alternative)

-

Method: Tosylmethyl Isocyanide (TosMIC) reaction with specific enones.

-

Limitation: Constructing the specific unsymmetrical

-unsaturated ketone precursor required for 3-butyl-4-isobutyl substitution is often more labor-intensive than the cross-coupling approach. This route is reserved for cases where the halogenated scaffold is inaccessible.

Part 2: Synthesis of the Core Precursor

Target: 1-(Triisopropylsilyl)-3,4-dibromopyrrole

This is the most critical step. You cannot simply brominate pyrrole to get the 3,4-isomer; you must exhaustively brominate and then selectively remove the 2,5-bromines.

Protocol 1: Synthesis of 1-(Triisopropylsilyl)-3,4-dibromopyrrole

Based on the methodology established by Muchowski et al.

Reagents:

-

Pyrrole (Commercial)

-

Triisopropylsilyl triflate (TIPS-OTf)

-

N-Bromosuccinimide (NBS)

-

n-Butyllithium (n-BuLi)[1]

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

N-Protection:

-

Dissolve pyrrole (1.0 eq) in dry THF at -78°C.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

-

Add TIPS-OTf (1.1 eq). Warm to Room Temperature (RT).

-

Result: 1-(Triisopropylsilyl)pyrrole.[2]

-

-

Exhaustive Bromination:

-

Cool the N-TIPS pyrrole solution to -78°C.

-

Add NBS (4.1 eq) slowly in THF.

-

Allow to warm to RT overnight.

-

Result: 1-(Triisopropylsilyl)-2,3,4,5-tetrabromopyrrole.

-

-

Regioselective Debromination (The Key Step):

-

Cool the tetrabromo-intermediate to -78°C in THF.

-

Add n-BuLi (2.2 eq). The bulky TIPS group sterically directs the lithium exchange to the 2 and 5 positions preferentially.

-

Quench with water (proton source).

-

Result: 1-(Triisopropylsilyl)-3,4-dibromopyrrole .

-

Data Summary: Precursor Synthesis

| Step | Reaction Type | Key Reagent | Position Selectivity | Yield (Typical) |

| 1 | N-Silylation | TIPS-OTf | N-1 | >90% |

| 2 | Bromination | NBS | 2,3,4,5 (All) | ~85% |

| 3 | Li-Hal Exchange | n-BuLi / H2O | 2,5 (Removal) | 70-75% |

Part 3: Synthesis of the Target Molecule

Target: 3-butyl-4-(2-methylpropyl)-1H-pyrrole

Now that the 3,4-dibromo scaffold is secured, we utilize Negishi Coupling .[1] Suzuki coupling is often problematic for alkyl-alkyl bonds due to slow oxidative addition and rapid

Protocol 2: Sequential Negishi Cross-Coupling

Reagents:

-

Precursor: 1-(Triisopropylsilyl)-3,4-dibromopyrrole

-

Catalyst: Pd(OAc)2 / SPhos (or Pd(dppf)Cl2)

-

Reagent A: n-Butylzinc Bromide (0.5 M in THF)

-

Reagent B: Isobutylzinc Bromide (0.5 M in THF)

-

Deprotection: Tetrabutylammonium fluoride (TBAF)

Step-by-Step Methodology:

-

First Coupling (Introduction of Isobutyl):

-

Note: The 3 and 4 positions are chemically equivalent initially.

-

Dissolve the dibromo precursor (1.0 eq) in dry THF under Argon.

-

Add Pd catalyst (5 mol%).

-

Add Isobutylzinc Bromide (1.1 eq) dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

-

Intermediate: 3-bromo-4-isobutyl-1-(triisopropylsilyl)pyrrole.

-

-

Second Coupling (Introduction of n-Butyl):

-

To the crude reaction mixture (or isolated intermediate), add fresh catalyst (2-3 mol%).

-

Add n-Butylzinc Bromide (1.2 eq).

-

Heat to reflux (65-70°C) for 12 hours.

-

Intermediate: 3-butyl-4-isobutyl-1-(triisopropylsilyl)pyrrole.

-

-

TIPS Deprotection:

-

Dissolve the dialkylated intermediate in THF.

-

Add TBAF (1.5 eq, 1M in THF) at RT. Stir for 1 hour.

-

Final Workup: Quench with saturated NH4Cl, extract with Ethyl Acetate, dry over Na2SO4.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Visualization: Reaction Workflow

The following diagram illustrates the logic flow from the commercial starting material to the final target.

Caption: Figure 1. Convergent synthesis pathway utilizing the Muchowski selective de-bromination followed by sequential Negishi cross-coupling.

Part 4: Critical Control Points & Troubleshooting

The "Halogen Dance"

During the synthesis of the 3,4-dibromo precursor, the lithiated species is stable only because of the bulky TIPS group.

-

Risk: If the temperature rises above -78°C during the n-BuLi addition (Phase 1, Step 3), the lithium may migrate, or the bromine atoms may "dance" (isomerize) to the thermodynamically favored

-positions. -

Control: Maintain strict cryogenic conditions (-78°C) and add n-BuLi slowly down the side of the flask.

Negishi Coupling Moisture Sensitivity

Organozinc reagents are pyrophoric and instantly destroyed by water.

-

Risk: Stalled coupling reaction.

-

Control: Flame-dry all glassware. Use commercially available organozinc reagents in sealed bottles (e.g., from Rieke Metals or Sigma) or synthesize fresh via Zinc insertion into alkyl iodides/bromides.

Regiocontrol in the First Coupling

Since the 3,4-dibromo precursor is symmetric, the first coupling will produce a statistical mixture if not controlled?

-

Clarification: No. The first addition creates the mono-alkylated product. The steric bulk of the newly added isobutyl group, combined with the TIPS group, makes the second oxidative addition slightly slower, allowing for control. However, it is vital to use 1.0-1.1 equivalents of the first zinc reagent to avoid double alkylation (symmetric by-product).

References

-

Muchowski, J. M., & Solas, D. R. (1983).[2] Beta-substituted pyrroles.[3] Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole and 3,4-dibromo-1-(triisopropylsilyl)pyrrole. Tetrahedron Letters, 24(33), 3455–3458. Link

-

Bray, B. L., et al. (1990).[2] N-(Triisopropylsilyl)pyrrole. A useful precursor for the synthesis of 3-substituted pyrroles. The Journal of Organic Chemistry, 55(26), 6317–6328. Link

-

Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling.[4][5][6] A New 21st Century Synthesis. Handbook of Organopalladium Chemistry for Organic Synthesis. Link

-

Handy, S. T., & Zhang, Y. (2006). The coupling of alkyl halides with heteroaromatic halides. Chemical Society Reviews. Link

Sources

- 1. Negishi Coupling | NROChemistry [nrochemistry.com]

- 2. for Synthesis of 3-Substituted Pyrroles | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

solubility profile of 3-butyl-4-(2-methylpropyl)-1H-pyrrole in organic solvents

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of 3-butyl-4-(2-methylpropyl)-1H-pyrrole . As a 3,4-dialkylsubstituted pyrrole, this molecule represents a critical building block in the synthesis of porphyrins, conductive polymers (polypyrroles), and pharmaceutical intermediates.

Unlike unsubstituted pyrrole, which exhibits significant water solubility, the introduction of bulky butyl and isobutyl groups at the 3 and 4 positions induces a drastic lipophilic shift . This guide details the physicochemical basis for this shift, provides a predictive solubility table based on Hansen Solubility Parameters (HSP), and outlines the mandatory OECD-compliant protocols for experimental validation.

Critical Warning: This compound is an electron-rich heterocycle. It is prone to acid-catalyzed polymerization.[1] Solvents capable of generating acidic species over time (e.g., non-stabilized chloroform) must be avoided or neutralized prior to use.

Part 1: Physicochemical Characterization & Structural Analysis[2]

To understand the solubility behavior of 3-butyl-4-(2-methylpropyl)-1H-pyrrole, we must deconstruct its molecular architecture into competing solvating domains.

Structural Segmentation

The molecule consists of two distinct domains that dictate its interaction with solvents:

-

The Pyrrole Core (Polar/H-Bonding Domain): The aromatic ring contains an N-H moiety. This acts as a hydrogen bond donor (HBD) and a weak hydrogen bond acceptor (HBA). In unsubstituted pyrrole, this domain dominates, allowing miscibility with water.

-

The Alkyl Substituents (Dispersive Domain):

-

Position 3: n-Butyl group (

). -

Position 4: 2-methylpropyl (Isobutyl) group (

). -

Effect: The addition of 8 aliphatic carbon atoms significantly increases the London Dispersion forces (

) and molecular volume, effectively "shielding" the polar nitrogen core.

-

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the solubility parameters. The large alkyl burden shifts the molecule's position in Hansen Space toward the "Hydrocarbon" region.

| Parameter | Symbol | Estimated Value ( | Mechanistic Implication |

| Dispersion | 17.5 - 18.5 | Dominant interaction; affinity for non-polar solvents. | |

| Polarity | 4.0 - 5.5 | Reduced significantly compared to pyrrole ( | |

| H-Bonding | 6.0 - 7.5 | The N-H remains active, allowing solubility in alcohols/ethers but insufficient for water solubility. |

Part 2: Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the HSP values calculated above, the following solubility profile is established.

Solubility Classification Table

| Solvent Class | Representative Solvent | Predicted Solubility | Technical Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane | High | Excellent match for the butyl/isobutyl chains ( |

| Aromatic Hydrocarbons | Toluene, Benzene | Very High | |

| Chlorinated Solvents | Dichloromethane (DCM) | High | Excellent general solvent. Note: Check acidity.[2] |

| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole interactions stabilize the pyrrole ring; THF accepts H-bonds from N-H. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate/High | Soluble due to H-bonding, but solubility may decrease as alcohol chain length increases (steric hindrance). |

| Aqueous | Water | Insoluble | The hydrophobic effect of the |

| Acidic Media | Acetic Acid, Dilute HCl | Unstable | DO NOT USE. Initiates rapid polymerization (tar formation). |

Visualization: Solvation Mechanism

The following diagram illustrates the competitive interactions determining solubility.

Caption: Mechanistic pathway of solvation showing the dominance of alkyl-chain dispersion forces over the polar pyrrole core.

Part 3: Experimental Determination Protocols

To validate the predicted values, the OECD Guideline 105 (Shake Flask Method) is the authoritative standard. Due to the potential for oxidation, this protocol is modified to include inert atmosphere handling.

Protocol: Modified Shake-Flask Method

Applicability: For solvents where solubility is expected to be >10 mg/L.

Reagents & Equipment:

-

Test Substance: >98% purity 3-butyl-4-(2-methylpropyl)-1H-pyrrole.

-

Solvents: HPLC Grade (Degassed).

-

Apparatus: Borosilicate glass flasks (amber), orbital shaker, centrifuge, HPLC-UV/Vis.

Step-by-Step Workflow:

-

Pre-Saturation: Add an excess of the pyrrole derivative (approx. 50-100 mg) to 10 mL of the target solvent in an amber vial.

-

Inerting: Purge the headspace with Nitrogen (

) or Argon to prevent oxidative degradation of the pyrrole ring. Cap tightly. -

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker.

-

Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet undissolved material.

-

Analysis:

-

Extract the supernatant.

-

Dilute with mobile phase (typically Acetonitrile).

-

Quantify via HPLC-UV (Detection wavelength: ~210-230 nm, characteristic of alkyl pyrroles).

-

Visualization: Solubility Screening Workflow

Caption: Step-by-step workflow for determining solubility in organic solvents using the modified OECD 105 method.

Part 4: Critical Application Notes

Acid Sensitivity (The "Red" Warning)

Pyrroles are electron-rich aromatic systems.[1] In the presence of strong acids (or even weak acids over time), they undergo protonation at the C2 or C5 position, leading to the formation of electrophilic cations. These cations attack unprotonated pyrrole molecules, resulting in rapid polymerization (formation of "pyrrole red" or tars).

-

Risk: Chloroform (

) naturally decomposes to form trace HCl and Phosgene. -

Mitigation: Always filter chloroform through basic alumina or use amylene-stabilized grades before dissolving this compound.

Storage & Stability

-

Oxidation: Alkyl pyrroles can darken upon exposure to air and light.

-

Recommendation: Store solutions in amber glass, under inert gas, at -20°C.

References

-

OECD. (1995).[3] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4] (Authoritative source for HSP theory and group contribution methods).[5]

-

Laha, J. K., et al. (2020).[6] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442-1447. (Validates acid sensitivity and polymerization risks of electron-rich pyrroles). [Link]

- Trofimov, B. A., et al. (2015). Pyrroles and their Benzo Derivatives: Synthesis and Applications. Advances in Heterocyclic Chemistry, 114, 1-125. (Comprehensive review of alkyl pyrrole properties).

Sources

- 1. Sensitivity of Pyrrole to Acids Why is pyrrole sensitive to strong acids.. [askfilo.com]

- 2. quora.com [quora.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]

Methodological & Application

Application Note: Electropolymerization of 3-Butyl-4-(2-methylpropyl)-1H-pyrrole

Executive Summary

This guide details the electropolymerization protocols for 3-butyl-4-(2-methylpropyl)-1H-pyrrole (also referred to as 3-butyl-4-isobutylpyrrole). This monomer belongs to the class of 3,4-dialkylpyrroles , which are critical in the development of soluble, highly linear conducting polymers.

Unlike unsubstituted pyrrole, which suffers from structural defects due to

Materials & Equipment

Reagents

| Reagent | Grade/Purity | Purpose |

| Monomer: 3-butyl-4-(2-methylpropyl)-1H-pyrrole | >98% (Distilled) | Precursor. Store at -20°C under Ar/N₂ to prevent oxidation. |

| Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) | HPLC/Anhydrous (<10 ppm H₂O) | Electrolytic medium. ACN is preferred for film quality; DCM for high solubility. |

| Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical Grade (>99%) | Supporting electrolyte. Provides ionic conductivity and doping anions (PF₆⁻). |

| Reference Standard: Ferrocene (Fc/Fc⁺) | Analytical Standard | Internal reference for potential calibration. |

Electrochemical Setup

-

Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.

-

Cell: Three-electrode glass cell (10–20 mL volume).

-

Working Electrode (WE): Platinum button (

) for characterization; Indium Tin Oxide (ITO) or Gold (Au) for film harvesting. -

Counter Electrode (CE): Platinum wire or mesh (Surface area > 10x WE).

-

Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (0.01 M AgNO₃ in ACN/0.1 M TBAPF₆). Note: Avoid aqueous Ag/AgCl to prevent moisture contamination.

Experimental Protocols

Pre-Experimental Preparation

Objective: Ensure an oxygen-free and moisture-free environment to prevent radical quenching and overoxidation.

-

Electrode Polishing: Polish Pt/Au electrodes with 0.05 µm alumina slurry on a microcloth. Sonicate in Milli-Q water (5 min), then ethanol (5 min), then acetone (5 min). Dry under N₂ stream.

-

Electrolyte Preparation: Dissolve TBAPF₆ in ACN to a concentration of 0.1 M .

-

Monomer Solution: Add the monomer to the electrolyte solution to reach a concentration of 0.01 M – 0.05 M .

-

Note: If the monomer is difficult to dissolve, use a 1:1 mixture of ACN:DCM.

-

-

Deoxygenation: Purge the solution with high-purity Argon or Nitrogen for 15–20 minutes prior to scanning. Maintain a blanket of inert gas during the experiment.

Protocol A: Potentiodynamic Synthesis (Cyclic Voltammetry)

Use Case: Determining oxidation potential (

-

Open Circuit Potential (OCP): Measure OCP for 60 seconds to ensure stability.

-

Parameters:

-

Initial Potential: -0.2 V (vs Ag/Ag⁺)

-

Switching Potential (Upper): +1.0 V to +1.2 V

-

Final Potential: -0.2 V

-

Scan Rate: 50 – 100 mV/s

-

Cycles: 10–20

-

-

Observation:

-

First Scan: Look for the irreversible monomer oxidation peak (

), typically around +0.80 V to +0.95 V vs Ag/Ag⁺. This is lower than pyrrole (~1.2 V) due to the electron-donating alkyl groups. -

Subsequent Scans: Observe the emergence of a new redox couple at lower potentials (~0.0 V to +0.4 V), corresponding to the doping/dedoping of the growing polymer film.

-

Nucleation Loop: A "crossover" in the first return scan indicates a nucleation-growth mechanism.

-

Protocol B: Potentiostatic Deposition (Constant Voltage)

Use Case: Growing uniform films of controlled thickness for optical/sensor applications.

-

Determine Potential: Set

. (Typically +0.95 V vs Ag/Ag⁺). Avoid potentials > +1.1 V to prevent overoxidation (degradation). -

Deposition: Apply constant potential until a specific charge density (

) is reached.-

Guideline:

yields approx. 0.1 µm film thickness (assuming 100% current efficiency).

-

-

Washing: Remove WE, rinse gently with monomer-free ACN to remove oligomers, and dry under N₂.

Protocol C: Galvanostatic Deposition (Constant Current)

Use Case: Bulk synthesis for conductivity measurements or free-standing films.

-

Current Density: Apply a constant anodic current density (

) of 0.5 – 1.0 mA/cm² .-

Caution: Higher currents (>2 mA/cm²) may induce high local potentials, leading to overoxidation and brittle films.

-

-

Monitoring: Monitor the potential (

) vs. time. It should stabilize at a plateau slightly above

Characterization & Quality Control

| Parameter | Method | Expected Outcome |

| Electroactivity | CV in monomer-free electrolyte | Linear relationship between peak current ( |

| Morphology | SEM / AFM | Nodular or "cauliflower" texture. 3,4-dialkyl substitution often leads to smoother, more compact films than unsubstituted PPy. |

| Conductivity | 4-Point Probe | 10 – 100 S/cm (doped state). Lower than PPy due to alkyl insulation, but higher stability. |

| Solubility | Dissolution Test | Soluble in CHCl₃, THF, Toluene (unlike PPy). |

Visual Workflows (DOT Diagrams)

Electropolymerization Workflow

Caption: Standard workflow for the electropolymerization of 3,4-dialkylpyrroles.

Polymerization Mechanism (Steric Control)

Caption: Mechanism highlighting the steric blocking of

Troubleshooting & Optimization

-

Issue: Film Dissolves During Growth.

-

Cause: The "soluble" nature of the polymer means short oligomers (dimers/trimers) may diffuse away from the electrode before precipitating.

-

Solution: Increase electrolyte concentration (salting out effect) or use a mixed solvent system (e.g., ACN:Water 90:10) to lower the solubility of oligomers. Alternatively, use Chronopotentiometry (constant current) to drive faster deposition.

-

-

Issue: Low Conductivity.

-

Cause: Overoxidation or poor doping.

-

Solution: Ensure the upper potential limit in CV does not exceed +1.0 V vs Ag/Ag⁺. Overoxidation irreversibly breaks conjugation. Ensure the film is in its oxidized (doped) state before measuring.

-

-

Issue: Poor Adhesion.

-

Cause: Surface contamination or high solvent swelling.

-

Solution: Roughen the electrode surface slightly or use an adhesion promoter (e.g., a thin layer of unsubstituted polypyrrole first).

-

References

-

Ferraris, J. P., et al. (1989). "Synthesis and properties of 3,4-dialkylpyrroles and their polymers." Tetrahedron, 45(14), 4337-4360. Link

-

Reynolds, J. R., et al. (1989). "Electrochemical copolymerization of pyrrole and 3-alkylpyrroles." Macromolecules, 22(6), 2895–2899. Link

-

Merz, A., et al. (1987). "3,4-Disubstituted Pyrroles: A New Class of Conducting Polymers." Angewandte Chemie International Edition, 26(4), 345-347. Link

-

Sadki, S., et al. (2000). "The polymerization of 3,4-substituted pyrroles." Chemical Society Reviews, 29, 283-293. Link

-

BenchChem. (2025). "Comparative Guide to the Polymerization of 3,4-Diethylpyrrole and 3,4-Dimethylpyrrole." Link(General reference for dialkylpyrrole protocols).

using 3-butyl-4-(2-methylpropyl)-1H-pyrrole in organic semiconductor synthesis

Application Note: High-Purity Synthesis and Polymerization of 3-Butyl-4-(2-methylpropyl)-1H-pyrrole for Organic Semiconductors

Abstract

This application note details the synthesis, polymerization, and device integration of 3-butyl-4-(2-methylpropyl)-1H-pyrrole (hereafter referred to as 3-Bu-4-iBu-Py ). Unlike symmetrical 3,4-dialkylpyrroles, this asymmetric monomer is designed to engineer the entropy of mixing in soluble conjugated polymers. The asymmetry of the butyl and isobutyl (2-methylpropyl) chains disrupts the excessive crystallization often seen in poly(3,4-dibutylpyrrole), improving solubility in non-chlorinated solvents while maintaining the

Introduction: The Case for Asymmetry

In organic semiconductor design, alkyl side-chain engineering is the primary lever for balancing solubility and charge carrier mobility.

-

Symmetrical Chains (e.g., 3,4-dibutyl): Promote high crystallinity but can lead to insolubility or excessive phase separation in bulk heterojunctions.

-

Asymmetrical Chains (3-Bu-4-iBu): The steric bulk of the isobutyl group (branching at the

-carbon) contrasts with the linear butyl chain. This introduces a "packing frustration" that lowers the melting point and enhances solubility in green solvents (e.g., anisole, o-xylene) without severing the conjugated backbone's planarity.

Phase 1: Monomer Synthesis Protocol

Challenge: Direct alkylation of pyrrole at positions 3 and 4 is non-regioselective and yields inseparable mixtures. Solution: We utilize a Modified Paal-Knorr Strategy via a substituted succinate intermediate. This ensures 100% regiocontrol over the 3- and 4-positions.

Workflow Diagram

Figure 1: Retrosynthetic pathway for the construction of the asymmetric 3,4-dialkylpyrrole core.

Step-by-Step Protocol

Step 1: Stobbe Condensation (Formation of the Isobutylidene Skeleton)

-

Reagents: Diethyl succinate (1.0 eq), Isobutyraldehyde (1.1 eq), Sodium ethoxide (1.2 eq), Ethanol (anhydrous).

-

Procedure: Reflux diethyl succinate and isobutyraldehyde with NaOEt in ethanol for 4 hours. Acidify with dilute HCl.

-

Result: Mono-ethyl 3-isobutylidenesuccinate.

-

Catalytic Hydrogenation: Reduce the alkene using H2 (1 atm) and Pd/C (10%) in EtOAc to yield Diethyl 2-isobutylsuccinate .

Step 2: Asymmetric Alkylation (Introduction of the Butyl Group)

-

Reagents: Diethyl 2-isobutylsuccinate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), n-Butyl bromide (1.2 eq), THF (anhydrous).

-

Procedure:

-

Cool THF solution of Diethyl 2-isobutylsuccinate to -78°C under Argon.

-

Add LDA dropwise over 30 mins to generate the enolate.

-

Add n-Butyl bromide slowly. Stir at -78°C for 1 hr, then warm to RT overnight.

-

-

Validation: GC-MS must show a single peak for Diethyl 2-butyl-3-isobutylsuccinate.

-

Note: Diastereomers (racemic mixture) will form; this is acceptable as the chirality is lost in the final aromatic pyrrole.

-

Step 3: Reduction to Diol

-

Reagents: LiAlH4 (2.5 eq), Diethyl ether.

-

Procedure: Add the diester dropwise to a suspension of LiAlH4 in ether at 0°C. Reflux for 4 hours. Quench with Fieser method (H2O, 15% NaOH, H2O).

-

Product: 2-butyl-3-isobutyl-1,4-butanediol.

Step 4: Oxidation to 1,4-Dialdehyde

-

Reagents: Oxalyl chloride, DMSO, TEA (Swern conditions).

-

Procedure: Standard Swern oxidation at -78°C.

-

Critical Checkpoint: The 1,4-dialdehyde is unstable. Do not purify by column. Proceed immediately to cyclization.

Step 5: Paal-Knorr Cyclization (The Ring Closure)

-

Reagents: Crude 1,4-dialdehyde, Ammonium Acetate (excess), Glacial Acetic Acid.

-

Procedure: Dissolve dialdehyde in acetic acid. Add NH4OAc (5 eq). Heat to 100°C for 2 hours under N2.

-

Workup: Pour into ice water. Neutralize with NaHCO3. Extract with DCM.

-

Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

-

Yield: Expect 40-50% over 2 steps.

-

Characterization (1H NMR, CDCl3):

-

6.50 ppm (d, 2H,

- 2.40 ppm (t, 2H, butyl -CH2-).

- 2.25 ppm (d, 2H, isobutyl -CH2-).

- 7.80 ppm (broad s, 1H, NH).

-

6.50 ppm (d, 2H,

Phase 2: Polymerization Protocol

Method: Chemical Oxidative Polymerization. Objective: Synthesis of Poly(3-butyl-4-isobutylpyrrole) [P(Bu-iBu-Py)].

| Parameter | Specification | Reason |

| Oxidant | Anhydrous FeCl3 | Standard for pyrrole; 1:2.5 monomer:oxidant ratio. |

| Solvent | Dry Chloroform ( | Good solubility for the growing alkylated chain. |

| Temperature | 0°C to Room Temp | Low temp minimizes |

| Atmosphere | Nitrogen/Argon | Prevents over-oxidation/degradation. |

Procedure:

-

Preparation: Dissolve 3-Bu-4-iBu-Py (1.0 mmol) in 10 mL dry

. -

Oxidant Slurry: Suspend FeCl3 (2.5 mmol) in 10 mL dry

(or Nitromethane for higher MW). -

Addition: Add monomer solution to oxidant slurry dropwise at 0°C over 20 mins. The solution will turn black.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to RT for 20 hours.

-

Termination: Pour into 200 mL Methanol (MeOH) containing 5% HCl. The polymer precipitates as a black solid.

-

Dedoping: Stir in ammoniacal methanol (MeOH +

) for 4 hours to remove residual iron and dedope the polymer (neutral state is orange/red). -

Purification (Soxhlet):

-

Methanol (24h) -> Removes oligomers/oxidant.

-

Acetone (24h) -> Removes low MW fractions.

-

Hexane (12h) -> Removes unreacted monomer.

-

Chloroform (Collection): Extract the high MW polymer.

-

Phase 3: Device Fabrication (OTFT)

Architecture: Bottom-Gate, Bottom-Contact (BGBC).

-

Substrate: Highly doped n++ Si wafer (Gate) with 300 nm thermal

(Dielectric). -

Surface Treatment: Treat

with OTS (Octadecyltrichlorosilane) vapor to form a hydrophobic SAM. This is critical for alkyl-pyrrole ordering. -

Solution Prep: Dissolve P(Bu-iBu-Py) in o-Dichlorobenzene (5 mg/mL). Heat to 60°C to ensure full dissolution. Filter (0.45

m PTFE). -

Deposition: Spin-coat at 1500 rpm for 60s. Anneal at 120°C for 30 mins in a glovebox (

). -

Contacts: Thermal evaporation of Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

References

-

Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][2][3] Journal of Organic Chemistry, 56(24), 6924–6931. Link

-

Alkyl Pyrrole Polymerization: Vernitskaya, T. V., & Efimov, O. N. "Polypyrrole: a conducting polymer; its synthesis, properties and applications." Russian Chemical Reviews, 66(5), 443. Link

-

Side-Chain Engineering: Mei, J., & Bao, Z. "Side Chain Engineering in Solution-Processable Conjugated Polymers." Chemistry of Materials, 26(1), 604–615. Link

-

Stobbe Condensation Protocol: Daub, G. H., & Johnson, W. S. "The Stobbe Condensation with Benzaldehyde." Journal of the American Chemical Society, 70(12), 418. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (LiAlH4, LDA) and toxic solvents. All procedures must be performed in a fume hood or glovebox by trained personnel.

Sources

Application Note: Strategic Incorporation of 3-Butyl-4-Isobutylpyrrole into Porphyrin Scaffolds

Executive Summary

This application note details the protocols for incorporating 3-butyl-4-isobutylpyrrole into porphyrin structures. Unlike symmetric pyrroles (e.g., 3,4-diethylpyrrole), the incorporation of 3-butyl-4-isobutylpyrrole introduces a specific regiochemical challenge due to its asymmetry. However, the resulting porphyrins exhibit unique physicochemical properties: the isobutyl group provides significant steric bulk to suppress

These protocols are designed for researchers in drug delivery (liposomal formulations), molecular electronics (liquid porphyrins), and biomimetic catalysis .

Technical Background & Strategic Logic

The Asymmetry Challenge

When condensing a 3,4-unsymmetrically substituted pyrrole with an aldehyde, the orientation of the pyrrole units determines the final isomeric purity.

-

Statistical Condensation: Yields a mixture of four regioisomers (Type I, II, III, IV). This is acceptable for "liquid porphyrin" applications where entropy of mixing lowers the melting point.

-

Directed Synthesis: Required for pharmaceutical applications where a single isomer (typically Type I or Type IV) is mandated.

Solubility & Aggregation Control

The primary motivation for using 3-butyl-4-isobutylpyrrole is the disruption of planar stacking.

-

Mechanism: The branched isobutyl group creates a "molecular bumper," preventing the co-facial stacking common in octaethylporphyrins (OEP).

-

Result: dramatically higher solubility in non-polar solvents (hexane, toluene) and potential for liquid-phase behavior at room temperature.

Pre-Synthesis Requirements[1][2]

Reagent Quality Control

Alkyl-substituted pyrroles are electron-rich and prone to oxidation (turning pink/brown).

-

Protocol: Pass 3-butyl-4-isobutylpyrrole through a short plug of basic alumina (Grade I) using hexanes immediately before use.

-

Storage: Store under Argon at -20°C, shielded from light.

Reagent Stoichiometry Table

Standard scale for 100 mg target mass.

| Reagent | Role | Equiv. | Conc. (Reaction) | Notes |

| 3-butyl-4-isobutylpyrrole | Precursor | 1.0 | 10–20 mM | Must be colorless/pale yellow. |

| Aldehyde (e.g., Formaldehyde or Aryl) | Linker | 1.0 | 10–20 mM | Use Paraformaldehyde for meso-H. |

| BF₃·OEt₂ (or TFA) | Catalyst | 0.1–0.3 | 1–3 mM | Lewis acid for alkyl pyrroles. |

| DDQ or p-Chloranil | Oxidant | 0.75 | N/A | DDQ for rapid, Chloranil for mild. |

| Dichloromethane (DCM) | Solvent | N/A | N/A | Anhydrous, amylene-stabilized. |

Protocol A: Statistical Synthesis (The "Liquid Porphyrin" Route)

Target: Meso-substituted

This modified Lindsey protocol prioritizes yield and solubility over isomeric purity.

Workflow Diagram

Caption: Modified Lindsey workflow for electron-rich alkyl pyrroles.

Step-by-Step Procedure

-

Setup: Flame-dry a 1L round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

-

Solvent Loading: Add 500 mL of anhydrous DCM. Bubbling Argon through the solvent for 10 minutes is recommended to remove dissolved oxygen (which causes polymerization).

-

Reagent Addition:

-

Add Aldehyde (5.0 mmol). Note: If using paraformaldehyde, depolymerize by gentle heating in a separate vial before addition.

-

Add 3-butyl-4-isobutylpyrrole (5.0 mmol, 0.90 g).

-

-

Catalysis: Shield the flask from ambient light (aluminum foil). Add BF₃·OEt₂ (1.5 mmol, ~185 µL) via syringe.

-

Observation: The solution should turn yellow/orange, then darken to reddish-brown over 30-60 minutes.

-

-

Oxidation: After 1 hour, add DDQ (3.75 mmol, 0.85 g) as a slurry in minimal toluene. Stir open to air for 1 hour.

-

Quench: Add Triethylamine (TEA, 2 mL) to neutralize the acid.

-

Purification: Concentrate to a black tar. Pass through a silica plug (Hexane:DCM 1:1) to remove polymeric tar. Collect the red-fluorescent band.

Protocol B: Directed Synthesis (The Isomer-Pure Route)

Target: Single-isomer porphyrins for drug development.

To avoid the statistical mixture, you must first convert the pyrrole into a symmetric Dipyrromethane or control the condensation geometry.

Isomer Logic Diagram

Caption: Logic flow demonstrating why Dipyrromethanes are required for isomer purity.

The MacDonald [2+2] Protocol

-

Precursor Synthesis: React 3-butyl-4-isobutylpyrrole with an aldehyde (0.5 equiv) in the presence of TFA (no oxidant) to form the dipyrromethane . Purify this intermediate meticulously by distillation or crystallization.

-

Condensation:

-

Dissolve the Dipyrromethane (1.0 mmol) and the bridging Aldehyde (1.0 mmol) in DCM (100 mL).

-

Add TFA (10 mM final concentration).

-

Stir for 4 hours (longer time required for [2+2] kinetics).

-

-

Oxidation & Workup: Follow the same oxidation steps as Protocol A.

Analytical Validation

NMR Interpretation

-

Meso-Protons: Look for sharp singlets between 9.5–10.2 ppm.

-

Protocol A (Mixture): You will see multiple meso-proton peaks (splitting due to different alkyl environments).

-

Protocol B (Pure): You should see a clean singlet (or specific splitting pattern defined by symmetry).

-

-

Alkyl Region:

-

Isobutyl Doublet: ~1.1 ppm (large integration).

-

Butyl Triplet: ~0.9 ppm.

-

Diagnostic: If the peaks are broad, the porphyrin may be aggregating. Add a drop of pyridine-d5 to break aggregates.

-

Mass Spectrometry

-

Technique: MALDI-TOF is preferred over ESI for alkyl-porphyrins due to poor ionization in ESI.

-

Matrix: Dithranol or DCTB.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<10%) | Water in solvent | Reflux DCM over CaH₂ or use fresh anhydrous solvent. |

| Insoluble Black Tar | Polymerization | Dilute reaction further (10 mM -> 5 mM). Reduce acid catalyst concentration. |

| Chlorin Contamination | Incomplete Oxidation | Extend DDQ stirring time or reflux with p-chloranil. Check UV-Vis for peak at ~650 nm (Chlorin). |

| Scrambled Isomers | Acidolysis (Reversibility) | In [2+2] synthesis, reduce reaction time. Acid causes pyrrole exchange (scrambling) over long periods. |

References

-

Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: Synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry.

-

Laha, J. K., et al. (2003). "Scalable Synthesis of Meso-Substituted Porphyrins." Organic Process Research & Development.

-

Shimizu, S., et al. (2011). "Liquid Porphyrins: Structure and Properties." Chemistry – An Asian Journal. (Contextual reference for alkyl-chain induced liquidity).

- Kadish, K. M., Smith, K. M., Guilard, R. (Eds.).The Porphyrin Handbook. Academic Press.

Troubleshooting & Optimization

overcoming steric hindrance in 3-butyl-4-(2-methylpropyl)-1H-pyrrole coupling

Technical Support Center: Advanced Coupling Protocols Ticket ID: #PYR-34-ISO-001 Subject: Overcoming Steric Hindrance in 3-butyl-4-(2-methylpropyl)-1H-pyrrole Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Triage: The "Buttressing Effect"

User Issue: Low yield or no conversion during cross-coupling (Suzuki/Stille/Buchwald) of 3-butyl-4-(2-methylpropyl)-1H-pyrrole derivatives.

Technical Analysis:

You are dealing with a "Class IV" sterically hindered substrate. While the 2- and 5-positions (

-

Conformational Lock: The linear n-butyl group at C3 and the branched isobutyl (2-methylpropyl) group at C4 cannot lie flat in the same plane due to Van der Waals repulsion.

-

The Canopy: To relieve this strain, these groups twist out of plane, effectively creating a "canopy" of alkyl density that hangs over the reactive

-positions. -

Mechanistic Failure: Standard catalysts (e.g., Pd(PPh

)

Strategic Decision Matrix

Before proceeding, select your pathway based on your current starting material.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate status.

Protocol A: High-Energy Suzuki-Miyaura Coupling

Recommended for: 2-bromo or 2-iodo substrates.

The Solution: Use Buchwald Dialkylbiaryl Phosphines or Pd-PEPPSI precatalysts. These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (accelerating reductive elimination by "pushing" the product off the metal).

Reagents & Setup

| Component | Recommendation | Rationale |

| Ligand | SPhos (First Choice) or XPhos | SPhos allows the Pd center to accommodate the steric bulk of your isobutyl group while preventing catalyst decomposition [1]. |

| Precatalyst | Pd(OAc) | Pd-PEPPSI-IPr is a "throw-away" ligand system that initiates rapidly even with hindered substrates [2]. |

| Base | K | Weaker than alkoxides, preventing base-sensitive side reactions while sufficiently activating the boronic acid. |

| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often assist in solubilizing inorganic bases; Toluene reduces the "solvent cage" effect around the alkyl tails. |

Step-by-Step Methodology

-

Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:

-

Substrate: 2-bromo-3-butyl-4-(2-methylpropyl)-1-SEM-pyrrole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)

(1.5 equiv) -

Catalyst: Pd(OAc)

(2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%) -

Base: K

PO

-

-

Solvation: Add degassed Toluene (0.2 M concentration relative to substrate) and degassed water (10% v/v).

-

Activation: Seal the vial. Heat to 100°C for 12–24 hours.

-

Note: If using Pd-PEPPSI, initial heating to 60°C for 1 hour is recommended to activate the precatalyst before ramping to 100°C.

-

-

Workup: Filter through Celite to remove Pd black. Wash with EtOAc.

Protocol B: Direct C-H Arylation (Halogen-Free)

Recommended for: Unfunctionalized pyrrole core.

The Solution: Skip the halogenation step (which might be difficult due to sterics) and use Fagnou-type conditions . This relies on a Concerted Metallation-Deprotonation (CMD) mechanism [3].

Reagents & Setup

| Component | Recommendation | Rationale |

| Catalyst | Pd(OAc) | Simple Pd(II) source is sufficient for CMD pathways. |

| Ligand | DavePhos or P(t-Bu) | Electron-rich phosphines stabilize the active Pd species during the C-H cleavage step. |

| Oxidant/Additive | PivOH (Pivalic Acid, 30 mol%) | Crucial. Acts as a proton shuttle, lowering the energy barrier for C-H bond breaking at the hindered |

| Base | K | Neutralizes the acid byproduct. |

Step-by-Step Methodology

-

Mix: Combine Pyrrole substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)

(5 mol%), Ligand (10 mol%), K -

Solvent: Add DMA (Dimethylacetamide) or toluene. DMA is preferred for C-H activation due to higher boiling points and polarity.

-

Reaction: Heat to 110–120°C for 16 hours.

-

Monitoring: Watch for the disappearance of the Aryl Bromide by LCMS.

Troubleshooting FAQs

Q: I am seeing significant de-halogenation (reduction) of my starting material instead of coupling. Why? A: This is a classic symptom of a "stalled" catalytic cycle. The oxidative addition happened, but the transmetallation or reductive elimination was too slow due to the isobutyl steric clash. The Pd intermediate then grabbed a hydride (likely from the solvent or beta-hydride elimination from the alkyl chain).

-

Fix: Switch to Pd-PEPPSI-IPr or Pd-PEPPSI-IPent . The "IPent" variant is even bulkier and forces the reductive elimination to occur faster than the reduction pathway [4].

Q: Can I perform this on the free N-H pyrrole? A: Strongly Discouraged. The free N-H is acidic. Under basic coupling conditions, it deprotonates to form a pyrrolyl anion, which binds too tightly to the Palladium, poisoning the catalyst ("The Pyrrole Trap").

-

Fix: Protect with SEM (2-(Trimethylsilyl)ethoxymethyl), Boc , or Methyl . SEM is ideal as it is easily removed later with TBAF/EDA but withstands the basic conditions of Suzuki coupling.

Q: The reaction works but yields are capped at 40%. A: You likely have product inhibition or catalyst aggregation.

-

Fix: Add 18-Crown-6 (1.0 equiv) if using K

PO

Mechanistic Visualization

Understanding where the failure occurs allows you to fix it.

Figure 2: The Catalytic Cycle. Note that for 3,4-dialkylpyrroles, the Reductive Elimination step is the primary failure point, requiring bulky ligands (SPhos/IPr) to lower the activation energy.

References

-

Buchwald, S. L., et al. (2005). Universal Polymer-Supported Pd Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Hindered Substrates.

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1]

-

Fagnou, K., et al. (2009). Rh-Catalyzed C-H Activation of Heterocycles: Mechanism and Scope.

-

Organ, M. G., et al. (2012). Pd-PEPPSI-IPent: An Active Catalyst for the Coupling of Sterically Hindered Biaryls.[2]

Sources

- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

Technical Support Center: Regiocontrol in 3-Butyl-4-(2-methylpropyl)-1H-pyrrole Reactions

Case ID: PYR-34-ISO Subject: Controlling Regiospecificity (C2 vs. C5) in 3,4-Dialkylpyrroles Assigned Scientist: Dr. A. Vance, Senior Application Scientist

The Substrate Profile: Understanding the Steric Landscape

You are working with 3-butyl-4-(2-methylpropyl)-1H-pyrrole . Before attempting any functionalization, you must recognize that this molecule presents a "pseudo-symmetrical" challenge.

-

The Core: An electron-rich pyrrole ring, highly reactive toward Electrophilic Aromatic Substitution (EAS).

-

The Substituents:

-

Position 3:

-Butyl group ( -

Position 4: Isobutyl group (2-methylpropyl,

). Branched at the

-

-

The Conflict: Both groups are electron-donating (+I effect) and activate the ring similarly. The only handle for regiocontrol is the steric difference between the linear

-butyl and the branched isobutyl group.

The Rule of Thumb: Electrophiles will preferentially attack C2 (adjacent to the linear

Troubleshooting Guide (FAQ Format)

Issue 1: "I'm getting a 50:50 mixture of isomers during Vilsmeier-Haack formylation."

Diagnosis: The Vilsmeier reagent (chloromethyliminium salt) is relatively small. At standard temperatures (

Corrective Action:

-

Lower the Temperature: Perform the addition of the Vilsmeier reagent at -78°C and allow it to warm very slowly to -20°C. Do not exceed 0°C until quenching.

-

Switch to Bulky Electrophiles: If the aldehyde is not the final goal (e.g., if you eventually want an alkyl group), consider acylating with a bulky reagent like pivaloyl chloride first. The tert-butyl group of the reagent will severely clash with the isobutyl group at C4, forcing reaction at C2. You can then reduce the ketone.

Issue 2: "The reaction mixture turns into a black tar/polymer."

Diagnosis: Pyrroles are "acid-sensitive sponges." The electron-rich ring polymerizes rapidly in the presence of strong acids or Lewis acids (like

Corrective Action:

-

Buffer the System: For Friedel-Crafts, add a mild base scavenger (e.g., 2,6-lutidine) if compatible, or ensure the reaction is run in a solvent that moderates reactivity (e.g., nitromethane).

-

Inverse Addition: Do not add the pyrrole to the acid. Add the pre-formed electrophile complex dropwise to the pyrrole solution to keep the concentration of active acid low relative to the substrate.

Issue 3: "Can I use N-protection to direct the substitution?"

Diagnosis: Yes, but standard groups (Boc, Tosyl) might not be enough.

Corrective Action: The "TIPS Tilt" Strategy: Install a Triisopropylsilyl (TIPS) group on the nitrogen.

-

Mechanism: The bulky TIPS group will experience

strain with the C3 and C4 substituents. The TIPS group will likely tilt away from the bulkier isobutyl group (C4) and towards the -

Result: This effectively "blocks" the C2 position (sterically crowding it via the TIPS group), potentially reversing selectivity to favor C5, or enhancing C2 selectivity if the electronic distortion dominates. Note: This requires computational modeling or pilot screening for your specific electrophile.

Experimental Protocols

Protocol A: High-Regioselectivity Acylation (Kinetic Control)

Target: Selective functionalization at C2 (adjacent to n-butyl).

Reagents:

-

Substrate: 3-butyl-4-(2-methylpropyl)-1H-pyrrole (1.0 eq)

-

Electrophile: Trichloroacetyl chloride (1.1 eq) — Chosen for bulk and ease of subsequent hydrolysis to ester/acid.

-

Solvent: Anhydrous

or THF. -

Base: Pyridine (1.2 eq).

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon.

-

Dissolution: Dissolve the pyrrole and pyridine in anhydrous ether. Cool to -78°C (acetone/dry ice bath).

-

Addition: Add Trichloroacetyl chloride dropwise over 30 minutes. The solution may turn yellow/orange.[1]

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC. Do not warm to RT unless conversion is stalled.

-

Quench: Quench cold with saturated

. -

Analysis: Check NMR. The C2-isomer should dominate due to the repulsion between the

group and the isobutyl group at C4.

Protocol B: Regioselective Vilsmeier-Haack (Formylation)

Step-by-Step:

-

Reagent Prep: In a separate flask, add

(1.1 eq) to DMF (1.2 eq) at 0°C. Stir 15 min until the Vilsmeier salt precipitates (white solid) or forms a clear oil. -

Substrate Prep: Dissolve pyrrole in DCE (Dichloroethane). Cool to -20°C .

-

Combination: Add the pre-formed Vilsmeier salt (dissolved in minimal DMF) to the pyrrole slowly.

-

Workup: Pour into ice-cold 2M NaOH (buffered hydrolysis). Caution: Exothermic.

Visualizing the Pathway

The following diagram illustrates the steric decision tree for electrophilic attack.

Caption: Kinetic pathway showing the energetic preference for C2 substitution due to the steric bulk of the C4-isobutyl group.

Comparative Data: Alkyl Group Sterics

When selecting reagents, consider the "Cone Angle" or effective steric bulk (A-value approximation) of your substituents.

| Substituent | Structure | Steric Bulk (Relative) | Branching Position | Effect on Adjacent Site |

| Low | None | Minimal hindrance. | ||

| Isobutyl | Medium | Moderate hindrance (blocks large E+). | ||

| tert-Butyl | High | Complete blockage (not present in your molecule). |

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text for pyrrole reactivity and electrophilic substitution mechanisms). Link

-

Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Detailed analysis of 3,4-dialkylpyrrole directing effects). Link

- Gribble, G. W. (2002). "Pyrrole Chemistry: The Vilsmeier-Haack Reaction." Palladium in Heterocyclic Chemistry, 23-45.

-

Trofimov, B. A., et al. (2009).[2] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[2] Synthesis, 2009(4), 587-590. (Demonstrates Vilsmeier conditions on hindered pyrroles). Link

- Guzmán-Lucero, D., et al. (2011). "Vilsmeier-Haack Formylation of Pyrroles: A DFT Study." Journal of Molecular Structure: THEOCHEM. (Theoretical grounding for regioselectivity in substituted pyrroles).

Sources

Validation & Comparative

A Comparative Guide to the Electrical Conductivity of Poly(3-butyl-4-isobutylpyrrole) and Polypyrrole

For Researchers, Scientists, and Drug Development Professionals

In the realm of intrinsically conducting polymers, polypyrrole (PPy) has long been a benchmark material due to its straightforward synthesis, environmental stability, and relatively high electrical conductivity.[1][2][3] However, the exploration of PPy derivatives, such as poly(3-butyl-4-isobutylpyrrole), is driven by the need to tailor properties like solubility, processability, and specific interactions for advanced applications, including in the biomedical field.[4] This guide provides an in-depth comparison of the electrical conductivity of poly(3-butyl-4-isobutylpyrrole) and its parent polymer, polypyrrole, supported by established principles and experimental data from related substituted polypyrroles.

While direct, extensive experimental data for poly(3-butyl-4-isobutylpyrrole) is not widely available in peer-reviewed literature, a robust comparison can be drawn based on the well-documented effects of alkyl substitution on the conductivity of the polypyrrole backbone.

The Theoretical Framework: Conductivity in Polypyrroles

The conductivity of polypyrrole arises from its conjugated backbone of alternating single and double bonds.[3] Through a process called doping (either chemical or electrochemical), electrons are removed from (p-doping) or added to (n-doping) the polymer chain, creating charge carriers (polarons and bipolarons) that can move along the conjugated system.[1][2] The efficiency of this charge transport, and thus the overall conductivity, is highly dependent on the polymer's structure and morphology.

Head-to-Head Comparison: Poly(3-butyl-4-isobutylpyrrole) vs. Polypyrrole

| Property | Polypyrrole (PPy) | Poly(3-butyl-4-isobutylpyrrole) | Rationale for Difference |

| Expected Electrical Conductivity | High (typically 10⁰ to 10³ S/cm)[1] | Significantly Lower | Steric hindrance from the bulky butyl and isobutyl groups disrupts the planarity of the polymer backbone, reducing π-orbital overlap and impeding charge transport.[5][6] |

| Polymer Chain Planarity | High | Low | The large alkyl substituents at the 3 and 4 positions force the pyrrole rings to twist relative to each other. |

| Interchain Charge Hopping | Favorable | Hindered | The bulky side chains increase the distance between polymer chains, making it more difficult for charge carriers to "hop" from one chain to another. |

| Solubility | Generally insoluble in common organic solvents | Potentially higher | The alkyl groups can improve solubility in organic solvents, which is a common motivation for synthesizing substituted polypyrroles.[7] |

| Processability | Poor | Potentially improved | Enhanced solubility can lead to better processability for creating films and other structures. |

The Decisive Factor: Steric Hindrance

The primary reason for the anticipated lower conductivity of poly(3-butyl-4-isobutylpyrrole) is steric hindrance . The bulky butyl and isobutyl groups attached to the pyrrole monomer introduce significant steric strain. This has two major consequences for the resulting polymer:

-

Disruption of π-Conjugation: To accommodate the bulky side chains, the pyrrole rings within the polymer chain are forced to twist out of plane. This twisting disrupts the continuous overlap of π-orbitals along the backbone, which is the essential pathway for electron delocalization and charge transport. Studies on other 3,4-disubstituted polypyrroles have demonstrated that increasing the size of the substituent ring leads to a decrease in conductivity.[5]

-

Increased Inter-chain Distance: The bulky alkyl groups also increase the distance between adjacent polymer chains. In conducting polymers, charge transport occurs not only along a single chain but also between chains (inter-chain hopping). By pushing the chains further apart, the butyl and isobutyl groups make this inter-chain hopping less efficient, further reducing overall conductivity. Research on poly(3-alkylpyrroles) has shown that conductivity decreases as the length of the alkyl chain increases.[6]

Experimental Workflows

Synthesis of Polypyrrole and its Derivatives

The synthesis of both polypyrrole and its substituted derivatives can be achieved through chemical or electrochemical oxidative polymerization.

Chemical Oxidative Polymerization Workflow

Caption: Chemical synthesis of polypyrrole.

Electrochemical Polymerization Workflow

Caption: Four-point probe conductivity measurement.

Factors Influencing Conductivity

Several factors can significantly impact the conductivity of both polypyrrole and its derivatives:[1][8]

-

Dopant: The type and concentration of the dopant are crucial. Different dopants have varying abilities to withdraw electron density and different sizes, which affects the polymer's morphology. [9]* Polymerization Conditions: Parameters such as temperature, reaction time, and the choice of oxidant and solvent can influence the molecular weight, defect concentration, and morphology of the polymer, all of which affect conductivity. [3][10][11]* Morphology: The arrangement of polymer chains (amorphous vs. crystalline, fibrillar vs. globular) plays a significant role in charge transport. [11]

Conclusion

The choice between polypyrrole and its substituted derivatives will, therefore, depend on the specific application requirements. If high electrical conductivity is the primary concern, unsubstituted polypyrrole is the superior choice. However, if properties such as solubility and processability in organic media are more critical, and a lower conductivity can be tolerated, then derivatives like poly(3-butyl-4-isobutylpyrrole) may offer a viable alternative. Future research involving the direct synthesis and characterization of poly(3-butyl-4-isobutylpyrrole) would be invaluable in providing precise quantitative data to confirm these well-established structure-property relationships.

References

- Synthesis and factor affecting on the conductivity of polypyrrole: a short review. (URL not provided)

-

Polypyrrole - Wikipedia. [Link]

- Synthesis of Polypyrrole and Their Applic

- Synthesis and Characterization of Polypyrrole Synthesized via Different Routes - International Journal of Engineering Research & Technology. (URL not provided)

- Preparation, characterization, and electrical conductivity of polypyrrole composite films. (URL not provided)

- A new four-point probe design to measure conductivity in polymeric thin films. (URL not provided)

-

Polypyrrole Derivatives: Preparation, Properties and Application - MDPI. [Link]

- Conductivity and physical properties of the polypyrrole films at 25°C.

-

Potential-Driven Conductivity of Polypyrroles, Poly-N-Alkylpyrroles, and Polythiophenes: Role of the Pyrrole NH Moiety in the Doping-Charge Dependence of Conductivity | Chemistry of Materials - ACS Publications. [Link]

- A new four-point probe design to measure conductivity in polymeric thin films - CORE. (URL not provided)

-

Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal - Semantic Scholar. [Link]

-

A new four-point probe design to measure conductivity in polymeric thin films | Request PDF. [Link]

-

Studying Electrical Conductivity Using a 3D Printed Four-Point Probe Station | Journal of Chemical Education - ACS Publications. [Link]

- Conducting Polymers from 3,4‐Disubstituted Polypyrroles - Sci-Hub. (URL not provided)

- Potential-Driven Conductivity of Polypyrroles, Poly-N-Alkylpyrroles, and Polythiophenes: Role of the Pyrrole NH Moiety in the Do - ElectronicsAndBooks. (URL not provided)

-

Increasing the Conductivity and Adhesion of Polypyrrole Hydrogels with Electropolymerized Polydopamine | Chemistry of Materials - ACS Publications. [Link]

-

Comparative study on poly(3-alkylpyrroles) | Semantic Scholar. [Link]

- Spectroscopic and electrical properties of 3-alkyl pyrrole–pyrrole copolymers. (URL not provided)

-

4-Point Probe Method - Linseis. [Link]

-

The conductivity of the PPy film as a function of pyrrole concentration... - ResearchGate. [Link]

-

Polypyrrole as Electrically Conductive Biomaterials: Synthesis, Biofunctionalization, Potential Applications and Challenges - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polypyrrole - Wikipedia [en.wikipedia.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Polypyrrole as Electrically Conductive Biomaterials: Synthesis, Biofunctionalization, Potential Applications and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Conducting Polymers from 3,4‐Disubstituted Polypyrroles / Berichte der Bunsengesellschaft für physikalische Chemie, 1987 [sci-hub.box]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijert.org [ijert.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Differentiation of Mixed-Alkyl Pyrroles: A Comparative Guide for 3-butyl-4-(2-methylpropyl)-1H-pyrrole

Executive Summary

In the synthesis of asymmetric pyrroles, particularly precursors for porphyrins or bioactive scaffolds, distinguishing the target molecule from its symmetric isomers is a critical quality control challenge. 3-butyl-4-(2-methylpropyl)-1H-pyrrole (Target) presents a unique spectroscopic signature that combines features of straight-chain (n-butyl) and branched (isobutyl) alkyl groups.

This guide provides a definitive framework for identifying this compound using Infrared (IR) Spectroscopy. Unlike Mass Spectrometry, which may struggle to differentiate these isobaric structural isomers (

Theoretical Framework: The Molecular Fingerprint[1][2]

To validate the identity of 3-butyl-4-(2-methylpropyl)-1H-pyrrole, one must deconstruct its spectrum into three diagnostic zones. The presence of the pyrrole core is the baseline; the differentiation lies in the alkyl fingerprints.

Zone A: The Pyrrole Core (Functional Group Region)

-

N-H Stretch (

): A sharp, medium-intensity band characteristic of non-hydrogen-bonded secondary amines. In concentrated samples (solids/neat liquids), hydrogen bonding may broaden this to ~ -

C=C Ring Stretch (

): Skeletal vibrations of the aromatic pyrrole ring.

Zone B: The Alkyl Differentiators (Fingerprint Region)

This is the critical decision zone. The target molecule contains two distinct alkyl chains:[1]

-

n-Butyl Group: Characterized by methylene (

) scissoring and rocking. -

Isobutyl (2-methylpropyl) Group: Characterized by a terminal isopropyl unit.

The "Gem-Dimethyl" Rule:

The isopropyl group of the isobutyl substituent possesses a gem-dimethyl structure (two methyl groups on the same carbon). This structural feature invariably produces a characteristic doublet in the C-H bending region (

-

n-Butyl: Shows a single band or weak skeletal vibrations in this region.

-

Isobutyl: Shows a distinct split (doublet).

Comparative Analysis: Target vs. Symmetric Alternatives

In a typical synthesis (e.g., modified Paal-Knorr), scrambling can produce symmetric byproducts. The table below outlines how to distinguish the target from its most likely isobaric impurities.

Table 1: Diagnostic IR Bands for Isomer Differentiation[3]

| Spectral Feature | Target: 3-butyl-4-(2-methylpropyl)-1H-pyrrole | Alternative A: 3,4-Di-n-butyl-1H-pyrrole (Symmetric) | Alternative B: 3,4-Diisobutyl-1H-pyrrole (Symmetric) |

| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |

| Gem-Dimethyl Region (1360–1385 cm⁻¹) | Distinct Doublet (Medium Intensity) | Single/Weak Band (Absence of doublet) | Strong Doublet (High Intensity) |

| Methylene Rocking (~720–740 cm⁻¹) | Present (Due to n-butyl chain) | Strong (Dominant feature) | Weak/Absent (Short chains) |

| Fingerprint Complexity (1000–1300 cm⁻¹) | High (Mixed skeletal modes) | Moderate (Simplified due to symmetry) | Moderate (Simplified due to symmetry) |

| N-H Stretch | ~3400 cm⁻¹ | ~3400 cm⁻¹ | ~3400 cm⁻¹ |

Analyst Note: The key differentiator is the co-existence of the isobutyl doublet (from Alt B) and the methylene rocking band (from Alt A) in the Target spectrum.

Experimental Protocol: High-Fidelity Acquisition

To ensure the resolution necessary to see the "Gem-Dimethyl Doublet," the following protocol is mandatory. Low-resolution scans will merge the doublet into a single blob, leading to false identification.

Method: Attenuated Total Reflectance (ATR) FTIR

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

Resolution: 2 cm⁻¹ (Critical: Standard 4 cm⁻¹ may not resolve the doublet).

-

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Step-by-Step Workflow

-

Background: Collect an air background spectrum (32 scans).

-

Cleaning: Clean the ATR crystal with isopropanol; ensure no residue remains (check for "ghost" peaks).

-

Sample Loading:

-

If Liquid/Oil: Place 1 drop directly on the crystal.

-

If Solid: Place roughly 2-5 mg on the crystal and apply high pressure using the anvil to ensure contact.

-

-

Acquisition: Run the scan from 4000 to 600 cm⁻¹.

-

Post-Processing: Apply baseline correction if necessary. Do not apply heavy smoothing, as this can artificially merge the diagnostic doublet.

Decision Logic & Visualization

The following diagram illustrates the logical pathway for validating the compound's identity based on the spectral data acquired above.

Figure 1: Spectroscopic decision tree for differentiating mixed-alkyl pyrrole isomers.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on gem-dimethyl doublets and alkyl bending modes).

-

NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Pyrrole Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Socoteanu, R., et al. (2015). "Synthesis and structural characterization of some novel porphyrin precursors." Revista de Chimie, 66(9).

- Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

Sources

cyclic voltammetry analysis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole

Technical Comparison Guide: Electrochemical Analysis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole (BMPP)

Part 1: Executive Summary & Strategic Context

This guide provides a technical framework for the cyclic voltammetry (CV) analysis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole (hereafter referred to as BMPP ).

BMPP represents a "Second-Generation" pyrrole monomer. Unlike unsubstituted Pyrrole (Py) , which forms insoluble and brittle polymers, and N-substituted pyrroles , which suffer from low conductivity due to steric twisting, BMPP utilizes 3,4-dialkyl substitution .

The BMPP Advantage:

-

Defect Blocking: Substituents at the 3- and 4-positions block

-coupling sites, forcing the polymerization to proceed exclusively through the -

Solubility Engineering: The asymmetric alkyl chains (n-butyl vs. isobutyl) disrupt crystalline packing, rendering the resulting polymer soluble in common organic solvents (CHCl

, THF) without compromising the conjugated backbone's planarity.

Part 2: Experimental Protocol (Self-Validating)

To obtain reproducible data for BMPP, strict control of the electrochemical double layer is required. The following protocol minimizes variables such as "water effect" and nucleophilic attack.

Reagents & Setup

-

Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves (water content

ppm). Rationale: Water acts as a nucleophile, terminating the polymerization chain. -

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

).[2] Rationale: -

Monomer Concentration: 10 mM BMPP.

-

Working Electrode (WE): Platinum button (

) or Glassy Carbon. Polished with 0.05 -

Reference Electrode (RE):

(10 mM

Step-by-Step Workflow

-

Pre-Conditioning: Cycle the WE in monomer-free electrolyte (0 to +1.5 V) to establish the capacitive background current.

-

Monomer Oxidation (Scan 1): Scan from -0.5 V to +1.2 V at 50 mV/s.

-

Observation: Look for the irreversible monomer oxidation peak (

).[2]

-

-

Polymer Growth (Scans 2-10): Continue cycling between -0.5 V and +1.0 V.

-

Validation: Current density should increase with each cycle, indicating the deposition of a conductive electroactive film on the electrode surface.

-

-

Polymer Characterization (Monomer-Free): Rinse the electrode with MeCN and transfer to a monomer-free electrolyte solution. Cycle to determine the polymer's

(reversible redox couple).

Part 3: Comparative Performance Analysis

The following data compares BMPP against industry standards. Values are synthesized from homologous 3,4-dialkylpyrrole series (e.g., 3,4-dimethylpyrrole) and standard pyrrole literature.

Electrochemical Parameters

| Parameter | Pyrrole (Standard) | 3,4-Dimethylpyrrole (DMP) | BMPP (Target) | Implication for BMPP |

| +0.80 V | +0.55 V | +0.60 V | Easier to oxidize than Pyrrole; lower potential reduces overoxidation defects. | |

| +1.20 V | +0.85 V | +0.92 V | Slight steric hindrance from butyl/isobutyl groups raises potential vs. DMP, but still superior to Pyrrole. | |

| Coupling Mechanism | Highly linear polymer backbone; superior effective conjugation length. | |||

| Polymer Solubility | Insoluble | Poor | High (CHCl | CRITICAL ADVANTAGE: Processable via spin-coating or inkjet printing. |

| Conductivity | 10-100 S/cm | 100-200 S/cm | 50-150 S/cm | Conductivity is maintained despite bulky side chains due to defect-free coupling. |

Interpretation of Results

-